![molecular formula C21H25N3O5S B2502117 N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-08-3](/img/structure/B2502117.png)
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as PTO, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying the function of proteins. PTO is a derivative of oxalamide, a class of compounds that has been shown to be effective in inhibiting protein-protein interactions.
科学的研究の応用
Orexin Receptor Antagonism and Eating Disorders
The role of orexin receptors in compulsive food consumption and binge eating disorders has been a focus of research. Studies have shown that selective antagonism at Orexin-1 Receptor (OX1R) mechanisms can significantly reduce binge eating (BE) for highly palatable food without affecting standard food pellet intake, indicating a major role of OX1R mechanisms in BE. This suggests that compounds capable of selectively targeting these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Stereoselective Synthesis of Isoxazolidines
Research into the synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology, has identified methods involving copper-catalyzed aminooxygenation/cyclization. This process yields substituted isoxazolidines with excellent yields and diastereoselectivities. These findings open new pathways for the development of compounds for therapeutic and research applications (Karyakarte et al., 2012).
Antihypertensive and Antiarrhythmic Agents
The design and synthesis of novel antihypertensive agents using a hybrid approach have led to the identification of compounds with significant potential. These compounds display promising antiarrhythmic and antihypertensive effects, attributed to the presence of different pharmacophores acting at various locations with diverse modes of action. Such compounds could be advanced for further testing and development as therapeutic agents (Bhandari et al., 2009).
Novel NMDA Receptor Antagonists
The identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors highlight the therapeutic potential in modulating glutamatergic neurotransmission. Such compounds may be useful tools for elucidating the relative role of the NR2A subunit in physiological and pathological conditions and could lead to the development of targeted treatments for neurological disorders (Bettini et al., 2010).
Anticancer Activity of Phenolic Acid Phenethyl Esters
The cytotoxic effects of phenolic acid phenethyl esters on oral cancer cells underscore the potential of these compounds as chemotherapeutic agents. Their selective cytotoxicity towards cancer cells without affecting normal cells suggests a promising direction for the development of novel anticancer therapies (Lee et al., 2005).
特性
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJKTSPBMKZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。